rac Timolol-d5 Maleate is a deuterated derivative of Timolol maleate, which is a non-selective beta-adrenergic receptor blocker. This compound is primarily utilized in scientific research as a stable isotope-labeled reference material. Timolol maleate itself is widely recognized for its therapeutic applications, including the treatment of hypertension, angina pectoris, myocardial infarction, and glaucoma, due to its ability to reduce intraocular pressure and lower heart rate and blood pressure .
This compound is classified under several categories:
The molecular formula for rac Timolol-d5 Maleate is , with a molecular weight of approximately 437.52 g/mol .
The synthesis of rac Timolol-d5 Maleate involves a series of steps to incorporate deuterium atoms into the Timolol molecule. The general synthetic route includes:
Industrial production typically utilizes bulk deuteration methods in reactors designed for large-scale synthesis, followed by purification processes to ensure the desired purity levels are met.
The molecular structure of rac Timolol-d5 Maleate features a complex arrangement with key functional groups characteristic of beta-blockers. The incorporation of deuterium atoms alters the mass and can influence the compound's behavior in biological systems.
The presence of deuterium (D) in the structure allows for enhanced tracking in metabolic studies due to its distinct mass compared to hydrogen (H) .
rac Timolol-d5 Maleate can undergo various chemical reactions typical for amines and carboxylic acids:
These reactions are essential for exploring the compound's reactivity and potential derivatives.
The mechanism of action for rac Timolol-d5 Maleate primarily revolves around its role as a beta-adrenergic receptor blocker:
Relevant data indicate that rac Timolol-d5 Maleate has similar physical properties to its non-deuterated counterpart but exhibits distinct isotopic labeling characteristics useful in research applications .
rac Timolol-d5 Maleate has diverse applications across various fields:
This compound serves as a vital tool for researchers aiming to understand drug interactions and mechanisms at a molecular level, enhancing the development of effective therapeutic agents.
rac-Timolol-d5 maleate (CAS 1217260-21-3) is a deuterium-labeled isotopologue of the nonselective β-adrenergic antagonist timolol maleate. Its molecular formula is C13H19D5N4O3S·C4H4O4, with a molecular weight of 437.52 g/mol [1] [4]. The compound features five deuterium atoms at the 1,1,2,3,3 positions of the propanolamine side chain, replacing hydrogen atoms at these sites (Figure 1). This isotopic modification retains the core structure of timolol—a morpholino-1,2,5-thiadiazole moiety linked to a secondary alcohol—while the maleate counterion ensures solubility and stability [5]. The "rac" prefix denotes the racemic mixture of both enantiomers, though the (S)-enantiomer is pharmacologically active in ocular and cardiovascular applications [1] [9].
Table 1: Key Chemical Properties of rac-Timolol-d5 Maleate
Property | Value |
---|---|
CAS Number | 1217260-21-3 |
Molecular Formula | C13H19D5N4O3S·C4H4O4 |
Molecular Weight | 437.52 g/mol |
Purity | >95% (HPLC) |
Unlabelled Timolol CAS | 57073-55-9 |
Isotopic Substitution Site | 1,1,2,3,3-positions of propanolamine chain |
Deuterium (D), a stable hydrogen isotope, alters the pharmacokinetic and metabolic profile of drugs without significantly changing their receptor affinity or pharmacodynamics. This arises from the kinetic isotope effect (KIE), where deuterium’s higher mass strengthens the carbon-deuterium (C-D) bond compared to carbon-hydrogen (C-H). Consequently, oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2D6) is slowed, extending the half-life of deuterated compounds [2] [5]. For rac-Timolol-d5 maleate, deuterium labeling serves two primary research purposes:
Table 2: Analytical Applications of rac-Timolol-d5 Maleate in Research
Application | Technique | Advantage |
---|---|---|
Pharmacokinetic Tracers | LC-MS/MS | Enables simultaneous detection with unlabeled timolol in cocktail studies (e.g., with betaxolol/atenolol) [9] |
Tissue Distribution Studies | Quantitative NMR | Distinguishes labeled/unlabeled species in melanin-rich ocular tissues [9] |
Receptor Binding Assays | Radioligand Displacement | Confirms β1/β2-adrenergic receptor affinity retention (IC50 ~4 nM) [1] |
The evolution of rac-Timolol-d5 maleate is intertwined with three milestones: β-blocker development, stereochemical refinement, and deuterium’s emergence as a biochemical tool.
β-Blocker Development
James Black’s synthesis of propranolol in 1964 revolutionized cardiovascular therapy by validating Ahlquist’s β-adrenoceptor theory [6] [10]. Timolol emerged in 1978 as a potent nonselective β-blocker (6× more potent than propranolol) with dual indications: hypertension (oral) and glaucoma (ocular) [6] [8]. Its mechanism in glaucoma involves reducing aqueous humor production via β2-adrenoceptor blockade in the ciliary epithelium [2].
Racemic vs. Enantiopure Forms
Early timolol formulations used the racemate, but research later identified the (S)-enantiomer as the active form at β-adrenoceptors. Despite this, rac-timolol remains clinically used due to synthetic economics. The deuterated version retains this racemic composition to mirror commercial formulations in tracer studies [1] [4].
Deuterium in Drug Design
Deuterated drugs gained prominence in the 2000s (e.g., deutetrabenazine) to prolong efficacy and reduce dosing frequency. rac-Timolol-d5 maleate (synthesized ~2010s) exemplifies this approach for research, not therapeutic use. It addresses timolol’s rapid clearance (t1/2 = 2.9 hours) and high metabolism (>90%) by offering enhanced metabolic stability for mechanistic studies [1] [5].
Table 3: Historical Milestones in Deuterated β-Blocker Research
Year | Event | Significance |
---|---|---|
1948 | Ahlquist’s α/β-adrenoceptor classification [10] | Rationalized β-blocker design |
1964 | Propranolol synthesis (James Black) [6] | First clinical β-blocker |
1978 | Timolol approval for glaucoma [8] | First β-blocker for intraocular pressure reduction |
2010s | Deuterated timolol analogs [4] | Tools for ocular/cardiovascular pharmacokinetic research |
Key Compound Names in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: